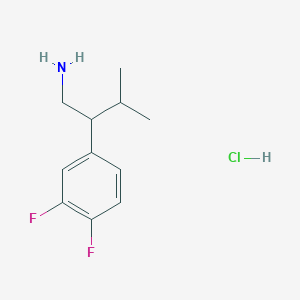

2-(3,4-Difluorophenyl)-3-methylbutan-1-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

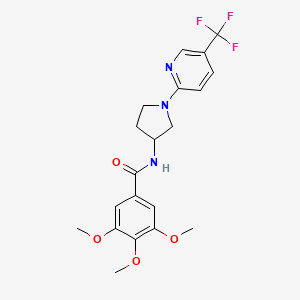

The compound “2-(3,4-Difluorophenyl)-3-methylbutan-1-amine;hydrochloride” is an amine derivative with a difluorophenyl group attached to the second carbon of a 3-methylbutan-1-amine. The presence of the hydrochloride indicates that this compound is likely a salt of the amine, which is common in pharmaceuticals and other biologically active compounds to improve solubility and stability .

Molecular Structure Analysis

The molecular structure of this compound would consist of a 3-methylbutan-1-amine backbone with a 3,4-difluorophenyl group attached to the second carbon. The presence of the amine group and the aromatic difluorophenyl group could result in interesting chemical properties .Chemical Reactions Analysis

As an amine, this compound could participate in a variety of chemical reactions. It could act as a nucleophile in substitution reactions or as a base in acid-base reactions. The aromatic difluorophenyl group could also undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the hydrochloride salt. As an amine salt, it would likely be a solid at room temperature and highly soluble in water .Wissenschaftliche Forschungsanwendungen

Fluorinated Amino Acids Synthesis

Fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-Trifluoroleucine, have been synthesized from 4,4,4-trifluoro-3-methylbutanoic acid, demonstrating the utility of fluorinated compounds in creating valuable derivatives for biochemical applications. This process involves a series of transformations including chiral oxazoline formation, oxidative rearrangement, and hydrogenation, highlighting the complex chemistry involved in incorporating fluorine atoms into organic molecules (Pigza, Quach, & Molinski, 2009).

Complex Formation with Amines

The study of complexes formed by aromatic proton donors with aliphatic amines in aprotic solvents showcases the interactions between fluorinated compounds and amines. This research provides insights into the structural and thermodynamic characteristics of such complexes, which could be relevant for understanding the behavior of "2-(3,4-Difluorophenyl)-3-methylbutan-1-amine;hydrochloride" in various solvents and conditions (Castaneda, Denisov, & Schreiber, 2001).

Enzymatic Synthesis of Fluorinated Compounds

The enzymatic hydrolysis of methyl d,l -3,3-difluorophenyl alanate and its derivatives has been explored, leading to the separation of 3,3-difluoro- l -amino acids. This research highlights the potential for enzymatic methods in synthesizing fluorinated amino acids and their derivatives, which could be analogous to the synthesis and manipulation of "2-(3,4-Difluorophenyl)-3-methylbutan-1-amine;hydrochloride" (Ayi, Guedj, & Septe, 1995).

Schiff Base Organotin(IV) Complexes

Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and evaluated as anticancer drugs. This research illustrates the potential biomedical applications of fluorinated compounds, particularly in the development of novel therapeutic agents (Basu Baul, Basu, Vos, & Linden, 2009).

Amination Reactions

Aminostannanes, derived from organostannanes, have been shown to be effective aminating agents for a variety of substrates. This research underscores the versatility of amination reactions in modifying and synthesizing fluorinated compounds and their derivatives, which could be applicable to "2-(3,4-Difluorophenyl)-3-methylbutan-1-amine;hydrochloride" (George & Lappert, 1969).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(3,4-difluorophenyl)-3-methylbutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2N.ClH/c1-7(2)9(6-14)8-3-4-10(12)11(13)5-8;/h3-5,7,9H,6,14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXRGRHYGPMFTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)C1=CC(=C(C=C1)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Difluorophenyl)-3-methylbutan-1-amine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2616729.png)

![2,8,10-trimethyl-N-(m-tolyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2616730.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2616738.png)

![3-(2-ethoxyethyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2616741.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2616743.png)

![1-ethyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2616744.png)

![3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2616746.png)

![6,7-Dimethylpyrazolo[1,5-a]pyrazin-3-ol](/img/structure/B2616752.png)